

"PROTAC BRD4 ligand-2 hydrochloride" binding affinity for BRD4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

PROTAC BRD4 ligand-2
hydrochloride

Cat. No.:

B15621478

Get Quote

In-Depth Technical Guide: Binding Affinity of PROTACs to BRD4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the binding affinity of Proteolysis Targeting Chimeras (PROTACs) to Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a prime therapeutic target in oncology and other diseases. While a search for the specific compound "**PROTAC BRD4 ligand-2 hydrochloride**" yielded no publicly available binding affinity data, this guide aggregates data for several well-characterized BRD4-targeting PROTACs, including MZ1, ARV-771, and dBET1.

Detailed experimental protocols for commonly employed binding affinity assays—AlphaScreen, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—are provided to facilitate the replication and validation of these findings. Furthermore, this guide includes visualizations of the BRD4 signaling pathway and experimental workflows to offer a clearer understanding of the molecular mechanisms and methodologies involved in the study of BRD4-targeting PROTACs.

Quantitative Binding Affinity Data for BRD4- Targeting PROTACs

The binding affinity of a PROTAC for its target protein is a critical parameter that influences its efficacy in inducing protein degradation. The following tables summarize the binding affinities (Kd and IC50 values) of several prominent BRD4-targeting PROTACs for the different bromodomains of the BET family proteins.

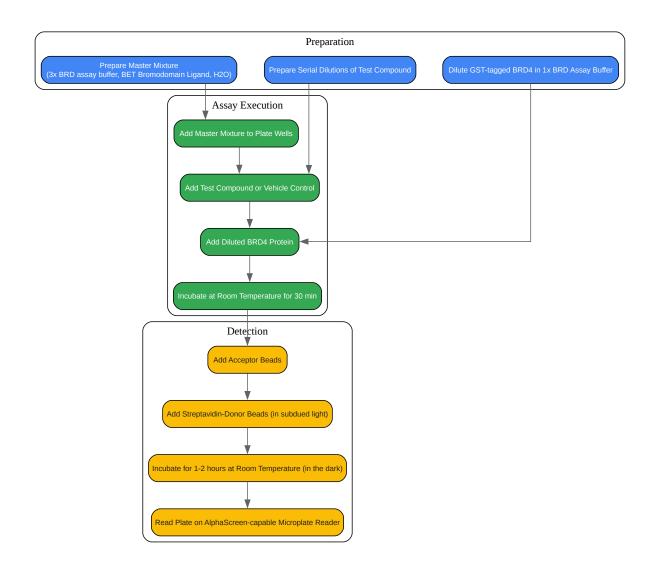
Compound	Target Bromodomain s	Kd (nM)	Assay Method	Reference
ARV-771	BRD4(1)	9.6	Not Specified	[1]
BRD4(2)	7.6	Not Specified	[1]	
BRD2(1)	34	Not Specified	[1]	_
BRD2(2)	4.7	Not Specified	[1]	_
BRD3(1)	8.3	Not Specified	[1]	_
BRD3(2)	7.6	Not Specified	[1]	_
MZ1	BRD4 BD1/2	382/120	Not Specified	[2]
BRD3 BD1/2	119/115	Not Specified	[2]	
BRD2 BD1/2	307/228	Not Specified	[2]	_
iBRD4-BD1	BRD4-BD1	45.6	ITC	[3]

Compound	Target Bromodomain	IC50 (nM)	Assay Method	Reference
dBET1	BRD4(1)	20	Not Specified	[4]
iBRD4-BD1	BRD4-BD1	12	Not Specified	[3]
(+)-JQ1	BRD4(1)	77	AlphaScreen	[5]
BRD4(2)	33	AlphaScreen	[5]	

Note: The specific compound "**PROTAC BRD4 ligand-2 hydrochloride**" is not found in publicly available literature, and therefore, no binding affinity data can be provided for it.

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is crucial for the development of potent and selective PROTACs. The following are detailed methodologies for key experiments used to characterize the interaction between PROTACs and BRD4.


AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

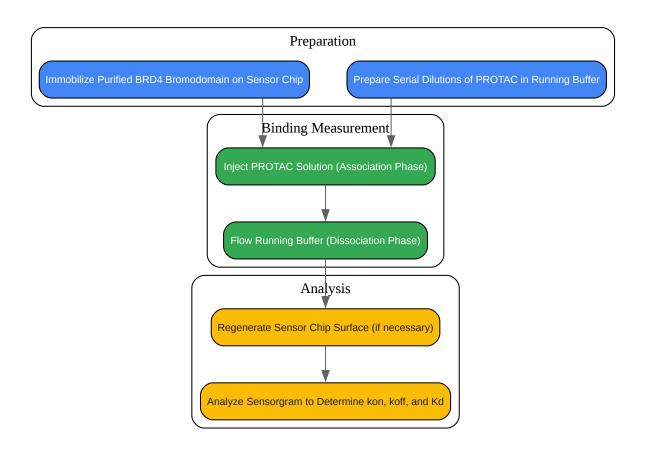
AlphaScreen is a bead-based, no-wash immunoassay used to measure the binding of a ligand to a target protein.

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a biotinylated histone peptide substrate binds to a GST-tagged BRD4 bromodomain. Upon excitation, the donor bead releases singlet oxygen, which excites the nearby acceptor bead, resulting in light emission. A test compound that inhibits the BRD4-histone interaction will disrupt this proximity, leading to a decrease in the AlphaScreen signal.

Experimental Workflow:

Click to download full resolution via product page

Caption: Workflow for an AlphaScreen-based BRD4 binding assay.



Surface Plasmon Resonance (SPR)

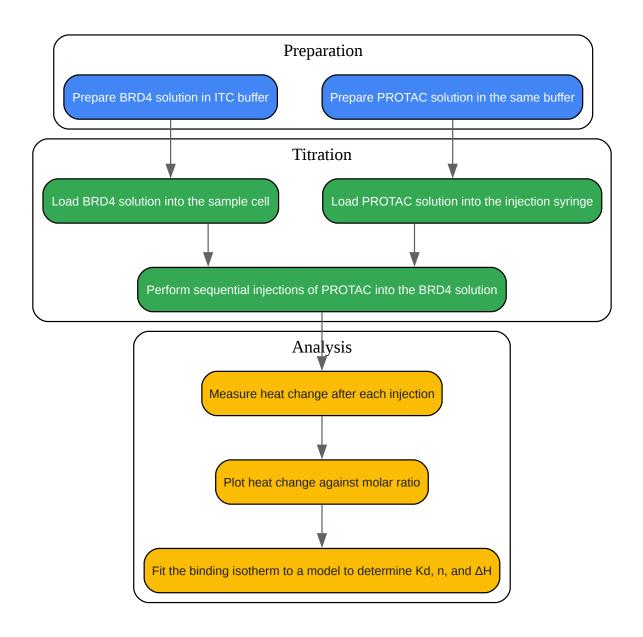
SPR is a label-free technique that measures real-time biomolecular interactions.

Principle: One molecule (the ligand, e.g., BRD4) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., the PROTAC) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram. This allows for the determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Workflow:

Click to download full resolution via product page

Caption: Generalized workflow for an SPR experiment to measure BRD4 binding.

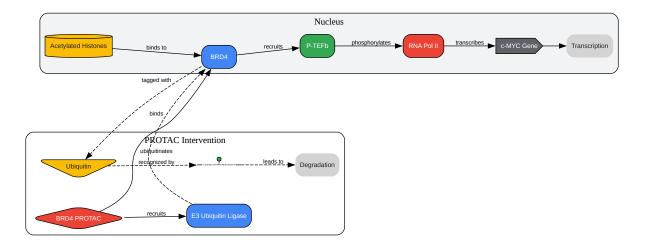

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein.[6]

Principle: A solution of the ligand (e.g., the PROTAC) is titrated into a solution of the protein (e.g., BRD4) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured. [6] A series of injections results in a binding isotherm, which can be analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (Δ H) of the interaction. [6]

Experimental Workflow:

Click to download full resolution via product page


Caption: Workflow for an ITC experiment to determine BRD4 binding thermodynamics.

BRD4 Signaling Pathway and PROTAC Mechanism of Action

BRD4 is a critical regulator of gene expression. It binds to acetylated histones on chromatin, recruiting transcriptional machinery to drive the expression of key genes, including the

oncogene c-MYC. BRD4-targeting PROTACs are heterobifunctional molecules that induce the degradation of BRD4, thereby inhibiting its function.

Click to download full resolution via product page

Caption: BRD4 signaling and the mechanism of PROTAC-mediated degradation.

Conclusion

This technical guide has provided a detailed overview of the binding affinities of several key BRD4-targeting PROTACs, along with the experimental methodologies used for their determination. While data for "**PROTAC BRD4 ligand-2 hydrochloride**" remains elusive in the public domain, the presented information on well-established compounds offers valuable insights for researchers in the field. The provided protocols and diagrams serve as a practical resource for the design and evaluation of novel BRD4 degraders, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleck.co.jp [selleck.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of BET bromodomains PMC [pmc.ncbi.nlm.nih.gov]
- 6. cadd.zju.edu.cn [cadd.zju.edu.cn]
- To cite this document: BenchChem. ["PROTAC BRD4 ligand-2 hydrochloride" binding affinity for BRD4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621478#protac-brd4-ligand-2-hydrochloridebinding-affinity-for-brd4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com